(2,6-Dichlorobenzyl)methylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

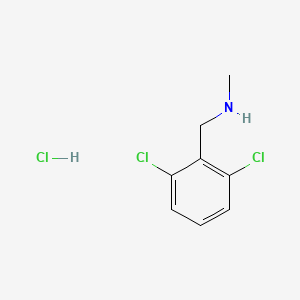

(2,6-Dichlorobenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 6 positions, and the amine group is methylated. This compound is commonly used in various fields such as medical research, environmental research, and industrial applications due to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorobenzyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Dichlorobenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzylamine.

Oxidation Reactions: Products include 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.

Reduction Reactions: Products include 2,6-dichlorobenzylamine or 2,6-dichlorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

(2,6-Dichlorobenzyl)methylamine hydrochloride is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable component in drug discovery, particularly for neurological and psychiatric disorders.

- Case Study: A study demonstrated its efficacy as a precursor in synthesizing compounds that act on metabotropic glutamate receptors, which are implicated in conditions like schizophrenia and anxiety disorders. The derivatives showed promising results in binding affinity assays at human adenosine receptors, indicating potential therapeutic uses .

Antagonistic Properties:

Research has indicated that this compound can antagonize the effects of neurotoxins such as botulinum toxin. This property is particularly relevant for developing treatments for conditions involving neuromuscular junctions .

Agricultural Chemistry

Pesticide Development:

The compound is also significant in the formulation of agrochemicals. It contributes to the synthesis of herbicides and insecticides that are more effective and environmentally friendly.

- Data Table: Uses in Agricultural Chemistry

| Compound Type | Application | Impact |

|---|---|---|

| Herbicides | Crop protection | Improved yield and reduced toxicity |

| Insecticides | Pest control | Targeted action minimizing non-target species impact |

Material Science

Material Development:

In material science, this compound is used to create advanced materials such as polymers and coatings. These materials exhibit enhanced chemical resistance and durability.

- Case Study: Research has shown that incorporating this compound into polymer matrices improves the material's thermal stability and mechanical properties, making it suitable for demanding applications .

Biochemical Research

Enzyme Interaction Studies:

This compound serves as a tool for studying enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it an attractive candidate for biochemical research.

Mecanismo De Acción

The mechanism of action of (2,6-Dichlorobenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (2,4-Dichlorobenzyl)methylamine hydrochloride

- (3,5-Dichlorobenzyl)methylamine hydrochloride

- (2,6-Dichlorobenzyl)ethylamine hydrochloride

Uniqueness

(2,6-Dichlorobenzyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects and applications .

Actividad Biológica

(2,6-Dichlorobenzyl)methylamine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H10Cl3N. The compound features a dichlorobenzyl group attached to a methylamine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can modulate the activity of various receptors and enzymes, influencing several biochemical pathways. The exact mechanisms remain under investigation but are believed to involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting neurotransmission.

- Enzyme Modulation : It has been shown to inhibit certain kinases and metalloproteinases, which play critical roles in cellular signaling and metabolism.

Biological Activity Overview

The compound exhibits a range of biological activities that are summarized in the following table:

Case Studies

Several studies have highlighted the compound's efficacy in various biological contexts:

- Anticancer Activity : A study explored the effects of this compound on gastric cancer cell lines. The compound showed significant inhibition of cell proliferation at concentrations as low as 100 nM, with downstream effects on signaling pathways involving STAT3 and ERK .

- Antimicrobial Effects : Research indicated that this compound exhibited potent antimicrobial activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated effective lysis of the parasite at submicromolar concentrations, suggesting potential for therapeutic repurposing .

- Neuropharmacological Studies : Preliminary investigations into the neuropharmacological properties revealed that the compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the benzyl ring significantly affect its interaction with biological targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2,3-Dichlorophenyl)methylamine | Substituted at positions 2 and 3 | Altered reactivity compared to parent |

| (3,4-Dichlorophenyl)methylamine | Substituted at positions 3 and 4 | Different binding affinity |

| Benzylamine | No substitutions | Baseline for comparison |

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMGCJFYSYJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.